propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate
Description
Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a synthetic ester derivative featuring a benzoate core linked to a pyridazinone-acetamide moiety. Its structure comprises:
- Pyridazinone heterocycle: The 6-oxo-3-phenylpyridazin-1(6H)-yl group is a pharmacologically active scaffold known for interactions with enzymes like phosphodiesterases (PDEs) or kinases .
- Acetamide linker: The acetyl-amino bridge between the benzoate and pyridazinone may stabilize the molecule against metabolic degradation compared to thioether or ether linkers .
Characterization via ¹H NMR, IR, and mass spectrometry would confirm its structure .
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-15(2)29-22(28)17-8-10-18(11-9-17)23-20(26)14-25-21(27)13-12-19(24-25)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,23,26) |
InChI Key |
XOOWDLGMCUPXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Acylation Reaction: The pyridazinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.
Esterification: The final step involves the esterification of the acylated pyridazinone with isopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores, ester substituents, and linker chemistry. Key comparisons are summarized below:
Key Structural and Functional Insights:
Heterocyclic Core: Pyridazinone (target compound) vs. pyridazine (I-6230): The 6-oxo group in pyridazinone facilitates hydrogen bonding, which may enhance target binding compared to pyridazine . Isoxazole (I-6273, I-6373): These cores offer metabolic stability but lack the hydrogen-bonding capacity of pyridazinone .
Ester Group: Propan-2-yl (target) vs.
Linker Chemistry: Acetyl-amino (target) vs. phenethylamino (I-6230 series): The acetyl group may reduce conformational flexibility, enhancing selectivity .
Research Findings and Implications
Pharmacological Properties:
- Enzyme Inhibition: Pyridazinones are established PDE inhibitors. The target compound’s 6-oxo group may mimic cAMP/cGMP, enabling competitive inhibition of PDE3/4 isoforms . In contrast, isoxazole derivatives (I-6273) are more associated with COX-2 inhibition .
- Metabolic Stability: The acetyl-amino linker in the target compound likely resists hydrolysis better than thioether (I-6373) or phenethylamino (I-6230) linkers, as seen in similar benzoate esters .
Biological Activity
The compound propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate , also known as 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide , is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.41 g/mol
- CAS Number : 923100-64-5
The structure consists of a pyridazinone core with various substituents that may influence its biological activity. The presence of both a phenyl group and an isopropyl group suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the structural features of the pyridazinone core enhance antimicrobial activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A patent application noted that formulations containing pyridazine compounds could be effective in treating neuroinflammatory diseases . The mechanism is believed to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Analgesic Potential
Another area of interest is the analgesic potential of this compound. Variants of pyridazinones have shown promise in pain relief models, indicating that modifications in the molecular structure can lead to enhanced analgesic effects .
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazinone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The compound was shown to inhibit growth at low concentrations, indicating a high potency which can be attributed to its unique structural features .
Case Study 2: Neuroinflammatory Disorders
In preclinical trials, formulations containing this compound were tested for efficacy in models of neuroinflammation. Results indicated a significant reduction in inflammatory markers and improvement in behavioral outcomes, supporting its potential use in therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
